Reactive Orange 16

Catalog No.
S580806
CAS No.
20262-58-2
M.F
C20H19N3NaO11S3
M. Wt
596.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reactive Orange 16

CAS Number

20262-58-2

Product Name

Reactive Orange 16

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

Molecular Formula

C20H19N3NaO11S3

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);

InChI Key

MYNWOBSXSQNNEN-UHFFFAOYSA-N

SMILES

Array

Synonyms

brilliant orange 3R, brilliant orange 3R, sodium salt, C.I. reactive orange 16

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na]

The exact mass of the compound Reactive Orange 16 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Reactive Orange 16 (RO16) is an anionic, monoazo reactive dye featuring a single vinyl sulfone (sulfatoethylsulfonyl) reactive group and a sulfonate moiety for aqueous solubility [1]. In industrial procurement and applied materials research, RO16 is primarily sourced as a benchmark compound for two distinct applications: as a high-fixation colorant for cellulosic fibers in textile engineering, and as a highly standardized, recalcitrant model pollutant for evaluating wastewater remediation technologies [2]. Unlike generic azo dyes (e.g., Methyl Orange) that lack fiber-reactive groups, RO16 covalently binds to hydroxyl groups under alkaline conditions, making it an essential precursor for studying nucleophilic addition kinetics in both conventional aqueous and emerging solvent-assisted dyeing processes [3]. Its well-defined molecular weight (617.54 g/mol) and distinct UV-Vis absorption maximum (λmax ≈ 493 nm) provide reliable, quantifiable metrics for spectrophotometric tracking in analytical and environmental chemistry workflows [1].

Substituting Reactive Orange 16 with other common reactive dyes, such as Reactive Black 5 (RB5) or chlorotriazine-based dyes, fundamentally alters both process kinetics and experimental outcomes [1]. While RB5 is frequently used as a default model dye, it is a diazo, bis-vinyl sulfone compound with multiple sulfonate groups, resulting in significantly different steric hindrance, electrostatic repulsion, and molecular footprint during adsorption or fiber fixation [2]. Consequently, using RB5 or a bifunctional dye in place of RO16 in biosorption assays or solvent-assisted dyeing models will artificially skew uptake capacities and thermodynamic partitioning data [1]. Furthermore, RO16's specific monoazo structure exhibits a distinct oxidative recalcitrance profile; replacing it with more easily degraded dyes in Advanced Oxidation Process (AOP) testing will result in an overestimation of reactor efficiency and fail to accurately simulate the treatment of robust, single-anchor reactive effluents[3].

Single-Component Biosorption Capacity vs. Reactive Black 5

In single-dye biosorption studies utilizing polysulfone-immobilized esterified Corynebacterium glutamicum (PIEC), Reactive Orange 16 demonstrated a substantially higher maximum uptake capacity compared to the standard benchmark, Reactive Black 5 [1]. The less sterically hindered monoazo, mono-vinyl sulfone structure of RO16 allows for denser packing and more efficient access to binding sites on the biosorbent under isolated conditions, whereas the bulkier RB5 molecule experiences earlier steric saturation [1].

Evidence DimensionMaximum experimental biosorption uptake
Target Compound Data248.1 mg/g (Reactive Orange 16)
Comparator Or Baseline174.1 mg/g (Reactive Black 5)
Quantified Difference42.5% higher maximum uptake capacity for RO16.
ConditionsSingle-dye aqueous solution, PIEC biosorbent, pH 2.0.

For researchers engineering novel biosorbents, procuring RO16 provides a higher-capacity baseline for evaluating maximum theoretical binding site utilization compared to bulkier poly-sulfonated dyes.

Ozonation Decay Kinetics in Alkaline Wastewater Models

When evaluating advanced oxidation processes (AOPs) for textile effluent treatment, Reactive Orange 16 exhibits higher resistance to ozone-mediated degradation than Reactive Black 5 [1]. In a mixed synthetic batik wastewater model treated via ozonation at pH 12, the first-order decay constant for RO16 was measurably lower than that of RB5, indicating that the specific azo and vinyl sulfone linkages in RO16 present a more recalcitrant target for hydroxyl radicals and molecular ozone [1].

Evidence DimensionFirst-order ozonation decay constant (k)
Target Compound Data0.82 min⁻¹ (Reactive Orange 16)
Comparator Or Baseline1.11 min⁻¹ (Reactive Black 5)
Quantified Difference26% slower degradation rate for RO16 under identical oxidative conditions.
Conditions5 min ozonation, pH 12, 32 mg/L dye mixture in synthetic wastewater.

Procuring RO16 as a model pollutant ensures a more rigorous stress-test for AOP and ozonation reactor designs, preventing the overestimation of treatment efficiency that occurs when using easily degraded dyes.

Competitive Suppression in Dual-Component Effluent Systems

While RO16 exhibits high uptake in isolation, its adsorption behavior changes dramatically in mixed-effluent scenarios. When introduced into a dual-dye system alongside Reactive Black 5, the biosorption uptake of RO16 is severely suppressed, dropping by nearly a factor of 2.5, whereas RB5 maintains its baseline uptake levels [1]. This indicates that the multiple sulfonate groups of RB5 outcompete the single sulfonate group of RO16 for active amine binding sites on the sorbent[1].

Evidence DimensionBiosorption uptake in dual-dye vs. single-dye systems
Target Compound DataRO16 uptake suppressed by ~2.5x in the presence of RB5.
Comparator Or BaselineRB5 uptake remains consistent across single and dual systems.
Quantified DifferenceHighly asymmetric competitive inhibition favoring the poly-sulfonated RB5 over the mono-sulfonated RO16.
ConditionsDual-dye aqueous solution (RO16 + RB5), PIEC biosorbent.

RO16 is an essential procurement choice for validating multicomponent adsorption models, as it accurately represents the competitive displacement vulnerabilities of mono-sulfonated dyes in real-world mixed effluents.

Stress-Testing Advanced Oxidation Processes (AOPs)

Because RO16 exhibits a 26% slower first-order ozonation decay rate compared to standard benchmarks like Reactive Black 5, it serves as a highly rigorous model compound for validating the oxidative limits of AOP reactors [1]. Engineers designing ozonation, photocatalytic, or Fenton-based wastewater treatment systems should procure RO16 to ensure their reactors can handle recalcitrant, mono-vinyl sulfone azo dyes without overestimating throughput efficiency.

Baseline Calibration for Novel Biosorbents

RO16's high single-component uptake capacity (e.g., 248.1 mg/g on PIEC) makes it an effective standard for determining the maximum theoretical binding site density of newly synthesized biosorbents [2]. Material scientists should select RO16 over bulkier poly-sulfonated dyes when they need to measure pore utilization and surface affinity without the confounding variable of early steric saturation.

Multicomponent Adsorption Modeling

Due to its documented susceptibility to competitive suppression in the presence of poly-sulfonated dyes, RO16 is highly valuable for calibrating multicomponent isotherm models (such as extended Langmuir or competitive Redlich-Peterson models) [2]. It serves as a precise 'displaced' target compound for studying competitive binding dynamics in mixed-effluent simulations.

Solvent-Assisted, Salt-Free Dyeing Optimization

As a mono-vinyl sulfone dye with a specific sulfonate ratio, RO16 is heavily utilized in the development of non-aqueous or low-water dyeing technologies [3]. Textile chemists use RO16 to optimize solvent polarity, base-catalysis concentrations, and thermodynamic partitioning in organic media (such as dimethyl carbonate), where its processing behavior distinctly contrasts with that of bis-vinyl sulfone or chlorotriazine dyes.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

596.00794123 Da

Monoisotopic Mass

596.00794123 Da

Heavy Atom Count

38

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 75 of 76 companies with hazard statement code(s):;
H317 (56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (98.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20262-58-2
12225-88-6

General Manufacturing Information

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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